Superior Cytotoxicity of C3-Alkyl 7,8-DHMC Derivatives vs. Unsubstituted DHMC
The target compound's structural class (C3-alkyl 7,8-dihydroxy-4-methylcoumarins) exhibits significantly enhanced cytotoxicity compared to the unsubstituted 7,8-dihydroxy-4-methylcoumarin (DHMC) scaffold. In a comparative MTT assay, 7,8-DHMC derivatives bearing C3 alkyl chains were identified as the most effective subgroup among 27 tested 4-methylcoumarin derivatives against multiple human cancer cell lines, while the base DHMC scaffold shows substantially lower potency [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Class-level: C3-alkyl 7,8-DHMC derivatives (e.g., n-decyl analog) exhibit IC50 = 25.1-42.4 µM against MCF-7, LS180, K562 cells [1] |
| Comparator Or Baseline | 7,8-dihydroxy-4-methylcoumarin (DHMC, unsubstituted at C3): Potency reported as substantially lower; the C3-alkyl subgroup was the most effective among all tested 4-methylcoumarins [1] |
| Quantified Difference | C3-alkyl DHMC derivatives represent the most potent subgroup; unsubstituted DHMC falls into a lower activity tier |
| Conditions | MTT assay; 72h exposure; human cancer cell lines K562 (leukemia), LS180 (colon), MCF-7 (breast) |
Why This Matters
This class-level evidence indicates that C3 alkylation is a prerequisite for meaningful cytotoxicity, making the unsubstituted DHMC an inadequate substitute for procurement in anticancer research.
- [1] Ramin Miri, et al. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology. 2016;54(1):105-110. doi:10.3109/13880209.2015.1016183 View Source
